3-(3-Aminopropanoylamino)propanoic acid

描述

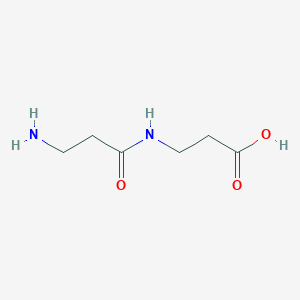

3-(3-Aminopropanoylamino)propanoic acid is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97926. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds such as propanoic acid derivatives have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds, such as propanoic acid, have been shown to exert their effects through various mechanisms, including acting as an antimicrobial agent for food preservation and flavoring agent .

Biochemical Pathways

Related compounds such as propanoic acid typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

Similar compounds such as propanoic acid derivatives generally have moderately short initial half-lives of 2–5 hours .

Result of Action

Similar compounds such as propanoic acid have been shown to have antimicrobial properties and are used as food preservatives .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

3-(3-Aminopropanoylamino)propanoic acid plays a significant role in biochemical reactions. It is a key component in the synthesis of pantothenic acid (vitamin B5) and coenzyme A, a vital enzyme in the body that is involved in various metabolic pathways . The compound interacts with various enzymes and proteins, including aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce long-term changes to cellular stress, metabolism, and mitochondrial respiration in the lung epithelium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The most probable coordination geometries of ruthenium in these compounds involve nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound has good stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the synthesis of pantothenic acid (vitamin B5) and coenzyme A, which are involved in various metabolic pathways

生物活性

3-(3-Aminopropanoylamino)propanoic acid, commonly referred to as 3-APA, is a dipeptide-like compound comprising two linked amino acids: beta-alanine and alanine. This structure allows it to exhibit various biological activities , particularly in neuroprotection and metabolic pathways. The compound's potential applications extend into therapeutic research, particularly concerning neurodegenerative diseases.

Neuroprotective Effects

Research indicates that 3-APA may have neuroprotective properties similar to those of carnosine, a naturally occurring dipeptide known for its role in muscle tissue and antioxidant capabilities. Carnosine has been studied for its ability to buffer muscle acidity and mitigate oxidative stress, which is crucial in neuroprotection during ischemic events.

Mechanism of Action:

- Antioxidant Activity: 3-APA may help reduce oxidative stress by scavenging free radicals.

- Buffering Capacity: Similar to carnosine, it could play a role in maintaining pH levels within cells during metabolic disturbances.

Enzymatic Interactions

Preliminary studies suggest that 3-APA could interact with various enzymes involved in amino acid metabolism. This interaction may influence protein turnover and metabolic pathways, providing insights into its role in cellular processes.

Comparative Studies

A systematic review of compounds similar to 3-APA shows that while it has promising preclinical data, its efficacy in clinical settings remains unverified. For instance, studies on carnosine derivatives have shown varying degrees of success in animal models related to ischemic stroke, highlighting the need for further exploration of 3-APA's pharmacodynamics .

Data Table: Summary of Research Findings

| Study | Compound | Model | Dosage (mg/kg) | Outcome Measure | Result |

|---|---|---|---|---|---|

| Shen et al. (2010) | Carnosine | C57BL/6 Mice | 1000 | Infarct volume | 38.1% reduction |

| Bae et al. (2013) | Carnosine | Sprague-Dawley Rats | 500-2000 | Neurobehavioral score | Significant improvement |

| Wang et al. (2013) | Carnosine | Sprague-Dawley Rats | 500-1000 | Infarct volume | Dose-dependent reduction |

Case Studies

- Carnosine and Ischemia: In several studies involving ischemic stroke models, carnosine administration resulted in significant reductions in infarct size and improvements in neurobehavioral outcomes. These findings indicate a potential pathway for exploring the efficacy of 3-APA as a neuroprotective agent .

- Metabolic Pathway Exploration: Investigations into the enzymatic breakdown of 3-APA could reveal its role in amino acid metabolism, potentially linking it to broader metabolic syndromes or conditions.

科学研究应用

2.1. Role in Metabolism

3-(3-Aminopropanoylamino)propanoic acid is integral in metabolic processes. It acts as a precursor for the synthesis of coenzyme A, which is crucial for fatty acid metabolism and energy production. This compound facilitates the transfer of acyl groups in metabolic reactions, enhancing cellular respiration and energy yield .

2.2. Neurotransmitter Research

Research indicates that derivatives of this compound may influence neurotransmitter activity. For instance, it has been studied for its potential effects on gamma-aminobutyric acid (GABA) receptors, which are vital for regulating neuronal excitability and maintaining balance within the central nervous system .

3.1. Drug Development

The compound has garnered attention for its potential in drug development, particularly as a scaffold for creating new antimicrobial agents. Studies have shown that derivatives exhibit selective antimicrobial activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | MRSA | 8 |

| Derivative B | Vancomycin-resistant Enterococcus | 2 |

| Derivative C | ESKAPE group pathogens | 32 |

This table summarizes the minimum inhibitory concentrations (MIC) observed in various studies, indicating the effectiveness of different derivatives against specific pathogens.

3.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against a range of multidrug-resistant pathogens. The compound's ability to modify its structure allows for enhanced activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further research in antibiotic development .

4.1. Synthesis and Characterization

A notable study involved synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before testing against clinically relevant pathogens .

4.2. In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and pharmacodynamics of these compounds. Results indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their potential therapeutic use .

属性

IUPAC Name |

3-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCSTCCKNZMDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294760 | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-53-6 | |

| Record name | 2140-53-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-aminopropanoylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2140-53-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。